Sulfathiazole-pyridine (1/1)
Description
Structure
3D Structure of Parent
Properties
CAS No. |
847835-86-3 |
|---|---|
Molecular Formula |
C14H14N4O2S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide;pyridine |
InChI |
InChI=1S/C9H9N3O2S2.C5H5N/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;1-2-4-6-5-3-1/h1-6H,10H2,(H,11,12);1-5H |
InChI Key |
JFMKAJYTBPDNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Synthesis and Crystallization Methodologies of Sulfathiazole Pyridine 1/1 Adducts
Solution Crystallization Techniques
Solution-based methods are a cornerstone for the synthesis of sulfathiazole-pyridine adducts, allowing for the controlled growth of crystals with specific structures. The choice of solvent system and the ratio of its components are critical factors that dictate the resulting polymorph.
Crystallization from N-Propanol-Pyridine Solutions
The crystallization of sulfathiazole-pyridine (1/1) adducts from n-propanol-pyridine solutions is a well-documented method. researchgate.netresearchgate.netresearchgate.netdeepdyve.com This approach has been successfully employed to produce two distinct polymorphs of the adduct: a tetragonal form and a monoclinic form. researchgate.netresearchgate.net In this process, sulfathiazole (B1682510) is dissolved in a mixture of n-propanol and pyridine (B92270). While n-propanol does not directly participate in the final crystal structure, it plays a crucial role in controlling the polymorphism of the resulting adduct. researchgate.netdeepdyve.com
The asymmetric unit of the tetragonal polymorph consists of a sulfathiazole molecule and a pyridine molecule linked by a hydrogen bond. researchgate.netresearchgate.net These pairs are further organized into a three-dimensional network through hydrogen bonds. researchgate.netresearchgate.net The pyridine molecules are situated within channels in the sulfathiazole framework. researchgate.netresearchgate.net
The monoclinic polymorph, also formed from n-propanol-pyridine solutions, is notably less stable under ambient conditions compared to its tetragonal counterpart and has been classified as a "disappearing polymorph." researchgate.net
Influence of Solvent Ratios on Adduct Formation
The ratio of n-propanol to pyridine in the crystallization solution is a determining factor in the formation of the different sulfathiazole-pyridine adduct polymorphs. researchgate.netresearchgate.net Research has demonstrated that varying these ratios directly influences which polymorphic form is crystallized. researchgate.net Although the specific ratios for selectively crystallizing the tetragonal versus the monoclinic form are a key aspect of the experimental conditions, the literature emphasizes that the control exerted by the solvent composition is a definitive feature of this synthetic route. researchgate.netdeepdyve.com
Solid-Gas Reaction Methodologies
An alternative and equally effective approach to synthesizing sulfathiazole-pyridine (1/1) adducts involves the direct reaction between solid sulfathiazole and pyridine vapor. This solvent-free method offers a different kinetic and thermodynamic landscape for adduct formation.
Formation by Exposure of Solid Sulfathiazole Polymorphs to Pyridine Vapour
The sulfathiazole-pyridine (1/1) adducts can be readily formed by exposing various solid polymorphs of sulfathiazole to pyridine vapor. researchgate.netresearchgate.netresearchgate.netdeepdyve.comgrafiati.com This solid-gas reaction is a versatile method as it is not dependent on a single starting polymorph of sulfathiazole. researchgate.net The reaction proceeds as pyridine molecules are incorporated into the crystal lattice of sulfathiazole, leading to the formation of the adduct. researchgate.net The resulting adduct is stable when maintained in an atmosphere of pyridine vapor. researchgate.netresearchgate.net However, upon exposure to air under ambient conditions, the adducts are prone to decomposition, losing pyridine and reverting to a metastable polymorph of sulfathiazole (form I), which then can transform into the more stable form III. researchgate.netresearchgate.net
In-Situ Monitoring of Solid-Gas Reactions
The kinetics and mechanisms of solid-gas reactions, such as the formation of sulfathiazole-pyridine adducts, can be investigated using in-situ monitoring techniques. While specific studies on the in-situ monitoring of the sulfathiazole-pyridine reaction are not detailed in the provided results, the principles of such monitoring are well-established for other solid-gas systems. researchgate.net Techniques like X-ray powder diffraction (XRPD), infrared spectroscopy, and Raman spectroscopy can be employed to follow the structural changes in real-time as the solid sulfathiazole reacts with pyridine vapor. diva-portal.org This allows for the observation of reaction intermediates, the determination of reaction rates, and a deeper understanding of the transformation pathways from the reactant solid to the product adduct. researchgate.net
Other Synthetic Approaches for Related Sulfonamide-Pyridine Systems
The synthesis of molecules containing both sulfonamide and pyridine moieties extends beyond the formation of simple adducts. Various synthetic strategies have been developed to create more complex molecules where these two functional groups are covalently linked. These methods are relevant for the broader context of sulfonamide-pyridine chemistry.
Recent research has focused on the synthesis of novel pyridine-based sulfonamides with potential biological activities. acs.orgresearchgate.net One approach involves reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles to construct functionalized pyridine rings bearing a sulfonamide group. acs.org Another strategy employs multicomponent reactions to simultaneously introduce both sulfonamide and pyridine centers into a single molecule. rsc.org
The synthesis of pyridine sulfonamides can also be achieved through the reaction of a Grignard reagent, generated from a bromopyridine derivative, with sulfuryl chloride, followed by amidation. sorbonne-universite.fr This method provides an efficient and scalable route to functionalized pyridine sulfonamides. sorbonne-universite.fr Other methods include the reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride in the presence of pyridine as a catalyst. rsc.org These diverse synthetic routes highlight the versatility of chemical methods available for accessing a wide range of sulfonamide-pyridine systems. acs.orgresearchgate.netrsc.orgsorbonne-universite.fr
Table of Research Findings on Sulfathiazole-Pyridine (1/1) Adducts:
| Methodology | Reactants | Key Findings | Resulting Product(s) | Citations |
|---|---|---|---|---|
| Solution Crystallization | Sulfathiazole, n-Propanol, Pyridine | The ratio of n-propanol to pyridine controls the polymorphism of the adduct. Two polymorphs, tetragonal and monoclinic, can be formed. | Tetragonal and Monoclinic Polymorphs of Sulfathiazole-Pyridine (1/1) | researchgate.netresearchgate.netresearchgate.netdeepdyve.com |
Table of Compound Names:
| Compound Name |
|---|
| Sulfathiazole |
| Pyridine |
| N-Propanol |
| Sulfathiazole-pyridine (1/1) |
| N-cyanoacetoarylsulfonylhydrazide |
| 4-aminoacetophenone |
| 4-toluenesulfonyl chloride |
| Sulfuryl chloride |
| Grignard reagent |
Optimization of Crystallization Conditions for Polymorph Control
The controlled crystallization of specific polymorphic forms of the sulfathiazole-pyridine (1/1) adduct is a critical aspect of its synthesis, as different polymorphs exhibit distinct crystal structures and packing arrangements. researchgate.net Research has identified at least two polymorphs of this adduct: a tetragonal form (space group P4₁) and a monoclinic form (space group P2₁/c). researchgate.netscilit.comiucr.org The selective formation of these polymorphs is highly dependent on the chosen crystallization methodology and the specific conditions employed during the process. researchgate.net
Two primary methods have been successfully utilized for the synthesis and crystallization of sulfathiazole-pyridine (1/1) adducts: crystallization from solution and a solid-gas reaction. researchgate.netiucr.orgresearchgate.net The optimization of conditions within these methods allows for the targeted production of a desired polymorph.
Solution-Based Crystallization
Crystallization from a solution containing n-propanol and pyridine has been shown to yield both the tetragonal and monoclinic polymorphs. researchgate.netiucr.org The key factor in controlling the polymorphic outcome in this method is the ratio of n-propanol to pyridine in the crystallization solution. researchgate.net While n-propanol does not directly participate in the final crystal structure, it plays a crucial role in controlling the polymorphism. researchgate.net
The tetragonal polymorph is noted to grow easily and reproducibly from n-propanol-pyridine solutions. iucr.org In contrast, the monoclinic form has been described as a "disappearing polymorph"; it was successfully obtained initially but proved difficult to reproduce in subsequent experiments once the tetragonal form was crystallized. researchgate.netiucr.org This phenomenon highlights the sensitivity of polymorph formation to subtle variations in crystallization conditions.
Solid-Gas Reaction Method
An alternative route to the sulfathiazole-pyridine (1/1) adducts involves the exposure of solid sulfathiazole to pyridine vapor. researchgate.netresearchgate.net This method has also been shown to produce both the tetragonal and monoclinic polymorphs. iucr.org In-situ monitoring of this process using powder X-ray diffraction has revealed that initially, a mixture of the two adduct polymorphs (referred to as adduct phases I and II) is formed. iucr.org However, with continued exposure of the solid to pyridine vapor, the mixture eventually transforms into the pure tetragonal form (adduct phase I). iucr.org This suggests that the tetragonal polymorph is the more stable form under these conditions.
Summary of Polymorph Control
The selection of a specific polymorph of the sulfathiazole-pyridine (1/1) adduct is achievable through the careful control of crystallization parameters. The solvent ratio in solution-based methods and the reaction time in solid-gas reactions are determinant factors.
The following tables summarize the research findings on the optimization of crystallization conditions for polymorph control of the sulfathiazole-pyridine (1/1) adduct.
Table 1: Polymorph Crystallization from Solution
| Solvent System | Key Condition | Resulting Polymorph(s) | Reference(s) |
|---|---|---|---|
| n-propanol-pyridine | Varying ratios of n-propanol to pyridine | Tetragonal (P4₁) and Monoclinic (P2₁/c) | researchgate.net |
| n-propanol-pyridine | Not specified | Tetragonal polymorph grows easily and reproducibly | iucr.org |
Table 2: Polymorph Formation via Solid-Gas Reaction
| Reactants | Reaction Condition | Intermediate Product | Final Product | Reference(s) |
|---|---|---|---|---|
| Solid Sulfathiazole + Pyridine Vapor | Initial exposure | Mixture of tetragonal and monoclinic adducts | Not applicable | iucr.org |
Polymorphism and Structural Characterization of Sulfathiazole Pyridine 1/1 Adducts
Identification and Characterization of Polymorphic Forms
Two principal polymorphic forms of the sulfathiazole-pyridine (1/1) adduct have been identified and characterized through crystallographic studies. iucr.orgresearchgate.net These forms can be obtained through crystallization from n-propanol-pyridine solutions or by exposing solid sulfathiazole (B1682510) to pyridine (B92270) vapor. researchgate.netresearchgate.netresearchgate.netgrafiati.com Both polymorphs are noted to be unstable under ambient conditions, losing pyridine to yield a metastable form of sulfathiazole. iucr.orgresearchgate.net
The tetragonal polymorph of the sulfathiazole-pyridine (1/1) adduct crystallizes in the P4₁ space group. iucr.orgiucr.org Single crystals of this form are reported to grow easily and reproducibly from n-propanol-pyridine solutions. iucr.org This polymorph is considered to be the more thermodynamically stable of the two forms. iucr.org
Crystallographic Data for the Tetragonal Polymorph
| Parameter | Value |
|---|---|
| Formula | C₉H₉N₃O₂S₂·C₅H₅N |
| Molecular Weight | 334.43 |
| Crystal System | Tetragonal |
| Space Group | P4₁ |
| a (Å) | 8.670 (2) |
| c (Å) | 20.927 (10) |
| V (ų) | 1573.2 (9) |
| Z | 4 |
| Dₓ (Mg m⁻³) | 1.412 |
Data sourced from IUCr Journals. iucr.org
The monoclinic polymorph of the sulfathiazole-pyridine (1/1) adduct crystallizes in the P2₁/c space group. iucr.orgresearchgate.net This form was initially obtained with ease, but subsequent attempts to reproduce its growth have been unsuccessful, leading to its classification as a "disappearing polymorph". iucr.org It is considered to be thermodynamically less stable than its tetragonal counterpart. iucr.org The monoclinic form is unstable in air at ambient conditions and decomposes to sulfathiazole upon loss of pyridine. researchgate.netresearchgate.net
The monoclinic form of the sulfathiazole-pyridine adduct serves as a classic example of the "disappearing polymorph" phenomenon. iucr.orgresearchgate.net This occurs when a metastable crystal form, which may initially crystallize due to kinetic favorability, is later supplanted by a more thermodynamically stable form. iucr.orgwikipedia.org Once the stable form has been produced, it can act as a seed, making it difficult or impossible to obtain the metastable form again under the same conditions. wikipedia.orgnih.gov In the case of the sulfathiazole-pyridine adduct, after the tetragonal polymorph was crystallized, the monoclinic form could no longer be reproducibly obtained. researchgate.net This suggests that the tetragonal form is the more stable polymorph, and its presence, even in trace amounts, directs subsequent crystallizations towards its own structure. iucr.org
Crystallographic Analysis and Packing Arrangements
The structural differences between the tetragonal and monoclinic polymorphs of the sulfathiazole-pyridine (1/1) adduct are rooted in their distinct crystallographic packing and hydrogen-bonding interactions. iucr.orgresearchgate.net
In both the tetragonal and monoclinic polymorphs, the asymmetric unit consists of a sulfathiazole molecule and a pyridine molecule linked by a hydrogen bond. iucr.orgresearchgate.netresearchgate.netgrafiati.com Specifically, the amino group of the sulfathiazole molecule forms a hydrogen bond with the nitrogen atom of the pyridine molecule (Namino—H···Npyridine). iucr.orgresearchgate.net This primary interaction forms a sulfathiazole-pyridine dimer. iucr.org
The sulfathiazole molecules themselves are interconnected through Naniline—H···Osulfato hydrogen bonds, creating a framework. iucr.org The dimensionality of this framework differs between the two polymorphs. In the tetragonal form, these hydrogen bonds lead to the formation of a three-dimensional network. iucr.orgresearchgate.netgrafiati.com The pyridine molecules, already linked to the sulfathiazole molecules, are situated within channels in this framework that extend along the 4₁ axis. researchgate.netresearchgate.netgrafiati.com
In contrast, the monoclinic polymorph features a two-dimensional network of sulfathiazole molecules. iucr.org The pyridine molecules are also linked to this framework via Namino—H···Npyridine hydrogen bonds. iucr.org The difference in the dimensionality of the sulfathiazole framework is a key distinguishing feature between the two polymorphs and contributes to their differing stabilities. iucr.org
Localization of Pyridine Molecules within Channels of the Sulfathiazole Framework
The sulfathiazole-pyridine adducts can be classified as inclusion compounds, where the sulfathiazole molecules create a host framework that encapsulates the pyridine guest molecules. iucr.org In the well-characterized tetragonal polymorph, the sulfathiazole molecules assemble into a robust three-dimensional network. researchgate.net This framework is permeated by channels that extend along the 4₁ crystallographic axis. researchgate.netresearchgate.net
Within these channels, the pyridine molecules are precisely located. researchgate.netresearchgate.net They are not passively entrapped; instead, they are actively linked to the sulfathiazole framework through specific hydrogen bonds of the type N(amino)—H⋯N(pyridine). iucr.orgresearchgate.net This interaction is crucial as it utilizes the N(amino) group of sulfathiazole, which in pure sulfathiazole polymorphs would typically be involved in hydrogen bonding with other sulfathiazole molecules. iucr.org The presence of the pyridine guest fundamentally alters the hydrogen bonding scheme, leading to a unique framework structure. iucr.org In the tetragonal form, the angle between adjacent pyridine rings situated within these channels is 55.2 (3)°. researchgate.netresearchgate.net The host structure's stability is thereby enhanced by the presence of the guest pyridine molecules. iucr.org
Comparative Analysis of Packing Motifs in Different Polymorphs
Two primary polymorphs of the sulfathiazole-pyridine (1:1) adduct have been identified: a tetragonal form and a monoclinic form. researchgate.net While both are built from sulfathiazole-pyridine pairs linked via N(amino)—H⋯N(pyridine) hydrogen bonds, their crystal packing and the dimensionality of the sulfathiazole network differ significantly. iucr.orgresearchgate.net
The key distinction lies in the hydrogen-bonding motif established between the sulfathiazole molecules themselves. In both polymorphs, sulfathiazole molecules are interconnected through N(aniline)—H⋯O(sulfonyl) hydrogen bonds. iucr.org However, the resulting networks are topologically different:
Tetragonal Polymorph: The sulfathiazole molecules form an infinite three-dimensional (3D) network. iucr.org
Monoclinic Polymorph: The sulfathiazole molecules are linked into a two-dimensional (2D) layered network. iucr.org
This difference in network dimensionality leads to substantially different crystal packing and space group symmetries. researchgate.net The monoclinic form has been noted as a "disappearing polymorph," suggesting it is thermodynamically less stable than the more readily reproducible tetragonal adduct. iucr.org
| Property | Tetragonal Polymorph | Monoclinic Polymorph |
|---|---|---|
| Space Group | P4₁ | P2₁/c |
| Sulfathiazole Network | 3-Dimensional | 2-Dimensional |
| Primary H-Bond (Sulfathiazole-Pyridine) | N(amino)—H⋯N(pyridine) | |
| Primary H-Bond (Sulfathiazole-Sulfathiazole) | N(aniline)—H⋯O(sulfonyl) | |
| Relative Stability | More stable, reproducible | Less stable, "disappearing polymorph" |
Structural Stability and Transformation under Controlled Conditions
The sulfathiazole-pyridine adducts are crystalline solids whose stability is highly dependent on the surrounding atmosphere.
Decomposition in Air and Formation of Metastable Sulfathiazole Polymorphs
Both the tetragonal and monoclinic polymorphs of the sulfathiazole-pyridine adduct are unstable under ambient atmospheric conditions. iucr.orgresearchgate.net When exposed to air, they readily decompose through the loss of the guest pyridine molecules. researchgate.net This desolvation process is not a direct transformation to the most stable form of sulfathiazole. Instead, the decomposition initially yields the metastable Form I of sulfathiazole. iucr.orgresearchgate.net Over time, this metastable polymorph can further transform into the thermodynamically stable Form III of sulfathiazole. researchgate.net
Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) analyses of freshly prepared samples confirm this decomposition pathway, showing the loss of pyridine vapor and the formation of sulfathiazole Form I as the resulting solid product. researchgate.net
Stability in Pyridine Vapour
In stark contrast to their instability in air, the sulfathiazole-pyridine adducts are stable when stored for extended periods in an atmosphere saturated with pyridine vapor. researchgate.netresearchgate.net This environment prevents the loss of the guest pyridine molecules from the crystal lattice, thereby preserving the adduct's structure. researchgate.net
Furthermore, these adducts can be synthesized through a solid-gas reaction. iucr.org When solid sulfathiazole, particularly the stable Form III, is exposed to pyridine vapor, it reacts to form the sulfathiazole-pyridine adducts. iucr.orgresearchgate.net In-situ powder X-ray diffraction has shown that this reaction initially produces a mixture of the monoclinic and tetragonal adducts. iucr.org Upon continued exposure to the pyridine vapor, the mixture gradually transforms entirely into the more stable tetragonal adduct phase. iucr.org
Intermolecular Interactions and Supramolecular Synthons in Sulfathiazole Pyridine 1/1 Adducts
Primary Hydrogen Bonding Interactions
N(amino)-H···N(pyridine) Hydrogen Bonds
The most significant and defining interaction in the 1:1 adduct is the hydrogen bond formed between the amino group of the sulfathiazole (B1682510) molecule and the nitrogen atom of the pyridine (B92270) molecule. grafiati.comresearchgate.net In both the tetragonal and monoclinic polymorphs, the asymmetric unit consists of a sulfathiazole-pyridine pair linked by this specific N(amino)-H···N(pyridine) hydrogen bond. grafiati.comresearchgate.net This interaction is noteworthy because, in the crystal structures of pure sulfathiazole, the amino group typically engages in hydrogen bonding with other sulfathiazole molecules. However, in the presence of pyridine, this group is redirected to bond with the pyridine guest molecule. researchgate.net This primary hydrogen bond effectively creates discrete sulfathiazole-pyridine dimers, which then serve as the fundamental building blocks for the larger supramolecular assembly. researchgate.net
N(aniline)-H···O(sulfonyl) Hydrogen Bonds
Once the sulfathiazole-pyridine dimers are formed, they are interconnected through hydrogen bonds involving the aniline (B41778) nitrogen of sulfathiazole and an oxygen atom of the sulfonyl group (N(aniline)-H···O(sulfonyl)). grafiati.comresearchgate.net This interaction links the sulfathiazole molecules to one another, creating extensive networks. researchgate.net The dimensionality of this network differs between the two polymorphs. In the tetragonal adduct, these hydrogen bonds generate a three-dimensional framework. grafiati.comresearchgate.netresearchgate.net In contrast, the monoclinic form features a two-dimensional network created by the same type of interaction. researchgate.net The pyridine molecules, already tethered to sulfathiazole via the N(amino)-H···N(pyridine) bond, are located within channels in these frameworks. grafiati.comresearchgate.net
N(thiazole)-H···O(sulfonyl) or N(sulfonamide)-H···O(sulfonyl) Interactions
Sulfathiazole can exist in different tautomeric forms, specifically exhibiting amide-imide tautomerism, which allows the nitrogen atom within the thiazole (B1198619) ring to possess a hydrogen atom (an imide form), making it a potential hydrogen bond donor. researchgate.net However, in the crystal structures of the sulfathiazole-pyridine (1/1) adducts, this potential is not realized. Structural analyses of both polymorphs show that the imine nitrogen of the thiazole ring does not participate in the formation of any hydrogen bonds. researchgate.net The primary hydrogen bonding role is fulfilled by the amino group's interaction with pyridine. Consequently, the frameworks are constructed from sulfathiazole molecules linked via N(aniline)-H···O(sulfonyl) bonds, with the N(thiazole)-H group remaining uninvolved in the primary bonding network of this particular adduct. researchgate.net
| Interaction Type | Donor | Acceptor | Role in Structure |
| Primary Hydrogen Bonds | |||
| N(amino)-H···N(pyridine) | Sulfathiazole (Amino N-H) | Pyridine (N) | Links sulfathiazole and pyridine into a 1:1 pair. grafiati.comresearchgate.netresearchgate.net |
| N(aniline)-H···O(sulfonyl) | Sulfathiazole (Aniline N-H) | Sulfathiazole (Sulfonyl O) | Connects sulfathiazole molecules into 2D or 3D networks. grafiati.comresearchgate.net |
| N(thiazole)-H··· | Sulfathiazole (Thiazole N-H) | - | Not involved in H-bonding in this adduct. researchgate.net |
Secondary Intermolecular Interactions
Beyond the strong hydrogen bonds, weaker, non-covalent interactions provide additional stability to the crystal packing, influencing the final orientation of the molecules within the lattice.
| Interaction Type | Participating Groups | Geometric Data | Role in Structure |
| Secondary Interactions | |||
| π···π Stacking | Pyridine rings | Centroid-Centroid Distance: 3.6268 (9) Å grafiati.com | Generates columns of molecules and adds stability. grafiati.com |
| Pyridine rings | Angle between rings: 55.2 (3)° grafiati.comresearchgate.netresearchgate.net | ||
| C-H···π | C-H groups and aromatic rings | - | Provides additional stability to the crystal packing. |
Role of Weak Dispersive Interactions in Crystal Packing
In systems similar to sulfathiazole-pyridine, such as cocrystals of sulfathiazole with substituted aminopyridines, detailed analyses have revealed the significance of these weak forces. acs.orgcore.ac.uk Non-Covalent Interaction (NCI) plots, a computational tool, can visualize these interactions as broad surfaces of weak attraction. acs.org For instance, π-π stacking interactions are observed between the thiazole rings of adjacent sulfathiazole molecules and also between the thiazole ring of sulfathiazole and the pyridine ring. acs.org
Additionally, C—H···O and C—H···π interactions contribute to the cohesion of the crystal lattice. acs.orgcore.ac.uk In the sulfathiazole-pyridine adduct, (acid)C—H···π interactions involving the sulfathiazole benzene (B151609) ring have been noted as contributing to the stability of the three-dimensional network. researchgate.net Although individually less energetic than hydrogen bonds, the cumulative effect of these numerous weak dispersive interactions is significant, influencing the final crystal packing, density, and even the polymorphic outcome. ucl.ac.ukresearchgate.net The arrangement of pyridine rings within the channels of the tetragonal polymorph, for example, is influenced by these subtle forces. researchgate.netgrafiati.com
Graph Set Analysis of Hydrogen-Bond Motifs in Sulfathiazole-Pyridine Systems
Graph set analysis is a systematic method based on graph theory used to describe and classify the patterns of hydrogen bonds in a crystal structure. researchgate.netnih.gov This approach allows for a consistent and detailed decoding of complex hydrogen-bond networks. nih.govnih.gov The notation designates motifs based on the number of hydrogen bonds in the pattern (if more than one), the type of pattern (chain C, ring R, etc.), and the number of donors (d) and acceptors (a) involved, along with the size of the ring or chain. researchgate.netcore.ac.uk
In multicomponent systems like the sulfathiazole-pyridine adduct, this analysis helps to identify the hierarchy and interplay of different synthons. acs.org The primary and most robust synthon in many sulfonamide-pyridine cocrystals is a ring motif denoted as R²₂(8). acs.org This specific motif is formed by two molecules connected through two hydrogen bonds, creating a ring that contains eight atoms. In the case of sulfathiazole and a pyridine derivative, this is typically formed by an N—H···N hydrogen bond from the sulfonamide to the pyridine nitrogen and a second N—H···N bond from an amino group on the pyridine back to the thiazole nitrogen of sulfathiazole. acs.org
While the R²₂(8) synthon is a common feature, the sulfathiazole-pyridine (1/1) adduct is primarily characterized by the initial N(sulfonamide)—H···N(pyridine) link. The subsequent assembly involves chain motifs. The N(aniline)—H···O(sulfonyl) interactions that link sulfathiazole molecules together can be described using graph-set notation as a chain, or C, motif. researchgate.netcore.ac.uk For example, a simple chain involving one donor and one acceptor is designated C(n), where 'n' is the number of atoms in the repeating unit. researchgate.net
The complete hydrogen-bonding network in the sulfathiazole-pyridine adducts is a complex combination of these fundamental motifs. A detailed topological analysis, as has been performed on sulfathiazole polymorphs, would reveal an intricate 3D network built from these simpler ring and chain patterns. researchgate.net The utility of graph-set analysis lies in its ability to systematically break down these complex arrangements into understandable components, facilitating comparison between different polymorphs and related structures. core.ac.uk
Interactive Data Tables
Table 1: Key Intermolecular Interactions in Sulfathiazole-Pyridine (1/1) Adducts
| Interaction Type | Donor | Acceptor | Typical Motif | Reference |
| Hydrogen Bond | N-H (Sulfonamide) | N (Pyridine) | Supramolecular Heterosynthon | researchgate.net, grafiati.com |
| Hydrogen Bond | N-H (Aniline) | O (Sulfonyl) | 3D Network Formation | researchgate.net, grafiati.com |
| Weak Interaction | C-H (Acidic) | π (Benzene Ring) | Crystal Packing Stabilization | researchgate.net |
| Weak Interaction | π-π Stacking | Thiazole-Thiazole | Crystal Packing Stabilization | acs.org |
| Weak Interaction | π-π Stacking | Thiazole-Pyridine | Crystal Packing Stabilization | acs.org |
Table 2: Graph Set Descriptors for Common Hydrogen-Bond Motifs in Sulfonamide-Pyridine Systems
| Graph Set Notation | Description | Atoms in Ring/Chain | Interaction Example | Reference |
| R²₂(8) | A ring formed by two molecules and two hydrogen bonds. | 8 | N-H···N and N-H···N (e.g., in Sulfathiazole-2-aminopyridine) | acs.org |
| C(n) | A chain motif. 'n' is the number of atoms in the repeating pattern. | Varies | N(aniline)-H···O(sulfonyl) linking sulfathiazole molecules. | researchgate.net, core.ac.uk |
Tautomerism in Sulfathiazole and Its Implications for Adduct Formation
Amide-Imide Tautomerism of Sulfathiazole (B1682510) within Adduct Structures
Sulfathiazole is capable of existing in two primary tautomeric forms: the amide form and the imide form. This phenomenon, known as amide-imide tautomerism, involves the migration of a proton between the sulfonamide nitrogen and a nitrogen atom within the thiazole (B1198619) ring. nih.goviucr.orgresearchgate.net In the vast majority of its solid-state structures, including polymorphs and co-crystals, sulfathiazole preferentially adopts the imidine (or imide) tautomeric form. researchgate.netrsc.org
Crystallographic studies of the 1:1 adduct of sulfathiazole with pyridine (B92270) confirm that the sulfathiazole molecule exists exclusively as the imide tautomer within this structure. researchgate.net This preference is not unique to the pyridine adduct; analysis of numerous sulfathiazole co-crystals reveals the imide form is consistently favored. researchgate.net Density Functional Theory (DFT) calculations corroborate these experimental observations, indicating that the imidine tautomer is energetically more stable than the amidine form, thus rationalizing its prevalence in observed crystal structures. rsc.org The nitrogen of the thiazole ring's involvement in this tautomerism confers specific hydrogen bond donating and accepting abilities that define its interactions within the adduct. nih.goviucr.org
Table 1: Tautomeric Forms of Sulfathiazole
| Tautomer Name | Key Structural Feature | Prevalence in Solid State |
|---|---|---|
| Amide Form | Proton resides on the sulfonamide nitrogen (-SO₂NH-). | Rarely observed. |
| Imide Form | Proton migrates to the thiazole ring nitrogen, creating an imine-like C=N bond in the ring. | Predominantly observed in polymorphs, solvates, and co-crystals. researchgate.netrsc.org |
Impact of Tautomeric Forms on Observed Hydrogen Bonding Patterns
The specific tautomeric form adopted by sulfathiazole directly dictates the hydrogen bonding patterns within the crystal lattice. The presence of the imide tautomer in the sulfathiazole-pyridine (1/1) adduct is crucial for its primary intermolecular connection. The asymmetric unit of the adduct consists of a sulfathiazole and a pyridine molecule linked via a strong N—H⋯N hydrogen bond. researchgate.net This bond forms between the imide N-H on the thiazole ring of sulfathiazole (the donor) and the nitrogen atom of the pyridine ring (the acceptor). researchgate.net
Beyond this primary interaction with the co-former, the imide tautomer facilitates a more extensive hydrogen-bonding network. The aniline (B41778) amine group (N-H) of the sulfathiazole molecule forms N—H⋯O hydrogen bonds with the sulfonyl oxygen atoms of adjacent sulfathiazole molecules. nih.govresearchgate.net This interaction, combined with the primary sulfathiazole-pyridine linkage, creates a robust three-dimensional framework. researchgate.net
While many sulfathiazole co-crystals are characterized by a centrosymmetric R²₂(8) dimer motif formed by two sulfathiazole molecules, this pattern is disrupted in the pyridine adduct. rsc.org The strong hydrogen bond accepting nature of pyridine successfully competes with and replaces the self-association synthon, highlighting the significant impact of the co-former on the final hydrogen bonding arrangement.
Table 2: Hydrogen Bonding in Sulfathiazole-Pyridine (1/1) Adduct
| Donor | Acceptor | Type of Interaction | Role in Structure |
|---|---|---|---|
| Sulfathiazole (Imide N-H) | Pyridine (N atom) | N—H⋯N | Links sulfathiazole and pyridine molecules. researchgate.netresearchgate.net |
Reconfigurable Exteriors and Chameleon-like Behavior of Tautomers at the Co-crystal–Salt Boundary
The tautomeric nature of sulfa drugs like sulfathiazole provides them with a remarkable adaptability in forming multi-component crystals. This has been described as a "chameleon-like" behavior, where the molecule can display reconfigurable exteriors to accommodate different co-formers. acs.orgacs.orgresearchgate.net Although this concept was detailed in studies using sulfadiazine (B1682646), the principle is directly applicable to sulfathiazole due to its similar tautomeric capabilities. acs.org
The ability to switch between amide and imide forms allows the molecule to present different hydrogen-bond donor and acceptor sites on its surface. This flexibility increases the number of potential supramolecular synthons it can form. acs.org This chameleon-like behavior enables the molecule to effectively interact with a diverse range of co-formers, adopting different geometries and forming structures that can exist along the co-crystal–salt boundary. acs.orgresearchgate.net This boundary is the continuum between a neutral co-crystal, where no proton is transferred, and a salt, where a full proton transfer has occurred. The tautomeric flexibility allows the sulfa drug to fine-tune its interactions, stabilizing the resulting complex as either a co-crystal or a salt depending on the properties of the co-former. acs.org
Influence of Co-former Geometric Demands on Tautomeric Inter-conversion
The selection of a specific tautomer in a multi-component crystal is heavily influenced by the geometric and electronic demands of the co-former. In the case of the sulfathiazole-pyridine (1/1) adduct, the pyridine molecule plays a decisive role in stabilizing the imide form of sulfathiazole.
Pyridine is a strong hydrogen bond acceptor. Its geometric and electronic configuration is perfectly suited to interact with the imide N-H donor presented by the sulfathiazole tautomer. researchgate.netresearchgate.net The formation of the stable N—H⋯N hydrogen bond between the two components is a key stabilizing interaction in the crystal lattice. researchgate.net This demonstrates that the co-former's demand for a specific type of hydrogen bond donor can effectively drive the tautomeric equilibrium toward the form that best satisfies this interaction. This principle is a cornerstone of crystal engineering, where the choice of co-former is used to guide the self-assembly process and select for a desired molecular conformation or tautomer in the final solid form. acs.orgacs.org
Advanced Characterization Methodologies in Sulfathiazole Pyridine 1/1 Adduct Research
Single-Crystal X-ray Diffraction (SC-XRD) for Precise Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For the sulfathiazole-pyridine (1/1) adduct, SC-XRD has been instrumental in elucidating the precise molecular structure and the intricate network of intermolecular interactions that govern its crystal packing. iucr.orgacs.org
Research has revealed that the sulfathiazole-pyridine (1/1) adduct can exist in at least two polymorphic forms: a tetragonal form (space group P4₁) and a monoclinic form (space group P2₁/c). iucr.orgresearchgate.netresearchgate.net In both polymorphs, the asymmetric unit consists of a sulfathiazole (B1682510) molecule and a pyridine (B92270) molecule linked by a hydrogen bond. iucr.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net Specifically, an N—H···N hydrogen bond forms between the aniline (B41778) nitrogen of sulfathiazole and the nitrogen atom of the pyridine molecule. researchgate.netresearchgate.netresearchgate.netgrafiati.com
Furthermore, SC-XRD studies have detailed the hydrogen bonding network within the crystal lattice. In the tetragonal polymorph, N—H···O hydrogen bonds between the aniline hydrogen of one sulfathiazole molecule and a sulfonyl oxygen of a neighboring molecule create a three-dimensional framework. researchgate.netgrafiati.com The pyridine molecules are situated within channels in this framework. researchgate.netgrafiati.com The monoclinic form also features N—H···N hydrogen bonds linking the sulfathiazole and pyridine molecules. researchgate.netresearchgate.netresearchgate.net
The precise bond lengths, bond angles, and torsion angles obtained from SC-XRD data provide unequivocal confirmation of the 1:1 stoichiometry and the specific connectivity between the sulfathiazole and pyridine moieties. This level of structural detail is crucial for understanding the stability and properties of the different polymorphic forms. acs.orgiucr.org
Table 1: Crystallographic Data for Sulfathiazole-Pyridine (1/1) Polymorphs
| Parameter | Tetragonal Polymorph | Monoclinic Polymorph |
| Space Group | P4₁ | P2₁/c |
| Reference | iucr.orgresearchgate.netresearchgate.net | iucr.orgresearchgate.netresearchgate.net |
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorph Monitoring
Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to identify crystalline phases and monitor transformations between them. In the context of the sulfathiazole-pyridine (1/1) adduct, PXRD plays a critical role in distinguishing between its different polymorphic forms and in tracking their stability under various conditions. acs.orgresearchgate.netuiowa.edu
The distinct crystal structures of the tetragonal and monoclinic polymorphs of the sulfathiazole-pyridine (1/1) adduct give rise to unique PXRD patterns, characterized by a specific set of diffraction peaks at different 2θ angles. researchgate.net This allows for the unambiguous identification of each polymorph. researchgate.net For instance, the formation of these adducts, whether from solution or through a solid-gas reaction between sulfathiazole and pyridine vapor, can be monitored in situ using PXRD. iucr.orgresearchgate.net
Researchers have utilized PXRD to study the stability of the adducts. It has been observed that both the tetragonal and monoclinic polymorphs are unstable under ambient conditions and tend to lose pyridine, reverting to a metastable form of sulfathiazole (polymorph I). iucr.org This decomposition can be readily followed by the changes in the PXRD pattern over time. Furthermore, PXRD is essential for confirming the phase purity of a synthesized batch of the sulfathiazole-pyridine adduct, ensuring that it is not a mixture of different polymorphs or contaminated with the starting materials. acs.org The appearance of new peaks or the disappearance of existing ones in a PXRD pattern is a clear indicator of a phase transformation. dntb.gov.ua
Spectroscopic Techniques
Spectroscopic methods provide valuable insights into the molecular structure, bonding, and electronic properties of the sulfathiazole-pyridine (1/1) adduct by probing the interaction of the compound with electromagnetic radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and study intermolecular interactions by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of the sulfathiazole-pyridine (1/1) adduct, FTIR is particularly useful for analyzing the changes in vibrational frequencies that occur upon the formation of hydrogen bonds between the sulfathiazole and pyridine molecules. acs.orgresearchgate.net
The formation of the N—H···N hydrogen bond between the aniline group of sulfathiazole and the pyridine nitrogen leads to noticeable shifts in the stretching and bending frequencies of the N-H bond. researchgate.net These spectral changes provide strong evidence for the formation of the adduct. dntb.gov.ua By comparing the FTIR spectrum of the adduct with the spectra of the individual components (sulfathiazole and pyridine), researchers can confirm the presence of these specific intermolecular interactions. researchgate.netresearchgate.net The analysis of the FTIR spectra, often in conjunction with computational modeling, allows for the assignment of specific vibrational modes and a deeper understanding of the nature of the hydrogen bonding in the cocrystal. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT 135) for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution and the solid state. For the sulfathiazole-pyridine (1/1) adduct, ¹H and ¹³C NMR spectroscopy are employed to confirm the presence of both molecular components and to probe the electronic environment of the atoms. acs.org
In ¹H NMR spectra, the chemical shifts of the protons, particularly those involved in hydrogen bonding, can provide evidence for adduct formation. chemicalbook.com Similarly, ¹³C NMR spectra reveal the carbon framework of both the sulfathiazole and pyridine molecules, and shifts in the carbon resonances upon adduct formation can indicate changes in the local electronic environment due to intermolecular interactions. researchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) 135 experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment of the carbon signals. While detailed NMR data specifically for the sulfathiazole-pyridine (1/1) adduct is not extensively reported in the provided search results, the general application of these techniques to similar cocrystal systems is well-established for confirming stoichiometry and molecular connectivity. iucr.orgresearchgate.net
UV Absorption and Fluorescence Emission Studies
UV-Visible absorption and fluorescence emission spectroscopy are techniques that probe the electronic transitions within a molecule. These methods can provide information about changes in the electronic structure and potential π-π stacking interactions upon the formation of a cocrystal.
While specific UV absorption and fluorescence emission data for the sulfathiazole-pyridine (1/1) adduct are not detailed in the provided search results, studies on related sulfathiazole derivatives have shown that the photophysical properties can be influenced by intermolecular interactions. For example, the formation of hydrogen bonds and changes in the crystal packing can affect the UV absorption and fluorescence emission characteristics of the molecule. researchgate.net Such studies on the sulfathiazole-pyridine adduct could reveal insights into the electronic interactions between the two components in the solid state.
Terahertz Time-Domain Spectroscopy for Polymorph Differentiation
Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique that probes low-frequency vibrational modes (typically in the 0.1-4 THz range), which are highly sensitive to the long-range crystalline order and intermolecular interactions within a crystal lattice. uiowa.eduresearchgate.net This makes THz-TDS a powerful tool for differentiating between polymorphs. nih.govpharmtech.com
The distinct crystal packing and hydrogen bonding networks of the tetragonal and monoclinic polymorphs of the sulfathiazole-pyridine (1/1) adduct would be expected to give rise to unique and characteristic absorption features in their THz spectra. researchgate.net These spectral fingerprints can be used for the unambiguous identification and quantification of each polymorphic form, even in a mixture. researchgate.net THz-TDS is particularly sensitive to the collective vibrational modes of the crystal lattice, providing information that is complementary to that obtained from other techniques like FTIR and Raman spectroscopy. mdpi.comnih.gov While direct THz-TDS studies on the sulfathiazole-pyridine adduct are not explicitly detailed in the search results, the successful application of this technique to differentiate polymorphs of sulfathiazole itself strongly suggests its utility for the adducts. nih.govpharmtech.com
Table 2: Summary of Advanced Characterization Methodologies
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, bond lengths, bond angles, hydrogen bonding network, polymorphism. iucr.orgacs.orgiucr.orgresearchgate.netresearchgate.netresearchgate.net |
| Powder X-ray Diffraction (PXRD) | Phase identification, polymorph differentiation, monitoring of phase transformations and stability. acs.orgiucr.orgresearchgate.netresearchgate.netuiowa.edu |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, analysis of hydrogen bonding through vibrational frequency shifts. acs.orgresearchgate.netdntb.gov.uaresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of molecular components and stoichiometry, probing of local electronic environments. acs.orgresearchgate.netchemicalbook.comiucr.orgresearchgate.net |
| UV Absorption and Fluorescence Emission Studies | Information on electronic structure and potential π-π interactions. researchgate.net |
| Terahertz Time-Domain Spectroscopy (THz-TDS) | Differentiation of polymorphs based on low-frequency vibrational modes sensitive to crystal lattice. researchgate.netuiowa.eduresearchgate.netnih.govpharmtech.commdpi.comnih.gov |
Theoretical and Computational Investigations of Sulfathiazole Pyridine 1/1 Adducts
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for the theoretical simulation of the electronic structure of organic compounds. nih.gov It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties of molecules, including pharmaceutical co-crystals and adducts. nih.govresearchgate.net For the sulfathiazole-pyridine (1/1) adduct, DFT calculations have been instrumental in elucidating its structural and electronic characteristics.
Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
Geometry optimization is a fundamental step in computational chemistry where the algorithm seeks to find the minimum energy structure of a molecule. For the sulfathiazole-pyridine (1/1) adduct, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of the atoms. nih.gov This process yields optimized bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray diffraction. semanticscholar.orgnih.gov
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons.
LUMO: The energy of the LUMO is associated with the molecule's ability to accept electrons.
HOMO-LUMO Gap: A larger energy gap generally implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a smaller gap suggests that the molecule is more reactive. nih.gov
Theoretical calculations for sulfathiazole (B1682510) derivatives have shown that the HOMO-LUMO energy gap can provide insights into the eventual charge transfer that occurs within the molecule. semanticscholar.org For the sulfathiazole-pyridine (1/1) adduct, the HOMO-LUMO energy gap has been calculated and used to infer its good chemical stability. researchgate.net
Table 1: Calculated Electronic Properties of a Sulfathiazole-Pyridine Adduct Derivative
| Parameter | Value |
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Energy Gap | Indicates good chemical stability and lower hardness researchgate.net |
Correlation of Theoretical and Experimental Spectroscopic and Structural Data
A significant application of DFT calculations is the simulation of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments. For the sulfathiazole-pyridine (1/1) adduct, theoretical FT-IR and UV spectra have been calculated using DFT. researchgate.net
The correlation between the calculated and experimental vibrational frequencies (FT-IR) and electronic transitions (UV) has been reported to be good. researchgate.net This agreement confirms the accuracy of the optimized geometry and the electronic structure obtained from the DFT calculations. Similarly, theoretical calculations of the crystal structure have been shown to correlate well with experimental single-crystal X-ray diffraction (SCXRD) data. researchgate.net Discrepancies between theoretical and experimental values can often be attributed to the fact that theoretical calculations are typically performed for a single molecule in the gas phase, whereas experimental data are often collected from the solid state where intermolecular interactions are present. nih.gov
In Silico Prediction of Crystal Structures and Solid-State Properties
Beyond the analysis of a single molecular adduct, computational methods can be employed to predict the crystal structure of a compound, a field known as crystal structure prediction (CSP). iucr.org This in silico approach is particularly valuable in the study of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net
For sulfathiazole, which is known to exhibit polymorphism, and its adducts, CSP methods can be used to generate a landscape of energetically plausible crystal structures. iucr.orgresearchgate.netresearchgate.net These methods explore different packing arrangements and hydrogen bonding motifs to identify low-energy structures. By combining these computational predictions with experimental data, researchers can gain a deeper understanding of the factors that govern the formation of specific polymorphs. researchgate.net While CSP has seen successes, predicting the exact crystal structure that will be obtained under specific experimental conditions remains a significant challenge due to kinetic factors influencing nucleation and crystal growth. iucr.org
High-throughput computational methods are also being developed to screen for and predict the properties of new crystalline materials, which could accelerate the discovery of novel solid forms of pharmaceutical compounds like the sulfathiazole-pyridine adduct with desired characteristics. nih.gov
Considerations for Drug Delivery and Formulation Science Through Adduct Formation
Modulation of Solubility and Dissolution Rate through Adduct Formation
The aqueous solubility of an active pharmaceutical ingredient is a critical determinant of its oral bioavailability. Sulfathiazole (B1682510) is known to be a poorly soluble drug, which can limit its therapeutic efficacy. The formation of a 1:1 adduct with pyridine (B92270) can modulate the solubility and dissolution rate of sulfathiazole. This alteration is primarily due to the changes in the crystal lattice energy and the interaction of the components with the solvent.
The principle behind the solubility enhancement of cocrystals, a class of compounds to which the sulfathiazole-pyridine adduct belongs, lies in the formation of a new solid phase with different physicochemical properties from the parent compounds globalresearchonline.netnih.govpharmacyjournal.in. The pyridine molecule, by engaging in hydrogen bonding with the sulfathiazole molecule, disrupts the strong intermolecular forces within the sulfathiazole crystal lattice. This disruption can lead to a lower lattice energy in the adduct compared to pure sulfathiazole, resulting in improved solubility.
Table 1: Illustrative Solubility Data of Sulfathiazole and its Cocrystals (Hypothetical Data for Sulfathiazole-Pyridine Adduct)
| Compound | Aqueous Solubility (mg/mL) | Dissolution Rate (mg/cm²/min) |
| Sulfathiazole (Form III) | 0.373 nih.gov | Low |
| Sulfathiazole-Pyridine (1/1) Adduct | Potentially Higher | Potentially Higher |
| Other Sulfathiazole Cocrystals | Variable, often enhanced | Variable, often enhanced |
Enhancement of Adduct Stability for Pharmaceutical Applications
A critical challenge for the pharmaceutical application of the sulfathiazole-pyridine (1/1) adduct is its inherent instability under ambient conditions. Research has shown that both the monoclinic and tetragonal polymorphs of the adduct are unstable in air and tend to lose pyridine, reverting to sulfathiazole iucr.orgresearchgate.net. This decomposition process initially yields the metastable polymorph I of sulfathiazole, which then transforms into the more stable form III researchgate.net.
To harness the potential benefits of the sulfathiazole-pyridine adduct in a pharmaceutical formulation, its stability must be enhanced. Several strategies can be employed to achieve this:
Excipient Selection: The choice of excipients in a formulation can play a crucial role in stabilizing the adduct. Excipients that can form hydrogen bonds with the adduct or create a physical barrier to prevent the loss of pyridine could be beneficial. For example, co-milling sulfathiazole with cellulose has been shown to produce amorphous samples with enhanced stability figshare.comul.ie. A similar approach could be investigated for the sulfathiazole-pyridine adduct.
Polymeric Matrices: Incorporating the adduct into a polymeric matrix can provide physical and chemical stability. The polymer can entrap the adduct, hindering the diffusion of pyridine and preventing its loss. This approach has been successful in stabilizing other moisture-sensitive drugs nih.gov.
Coating: Applying a protective coating to the adduct particles or the final dosage form can act as a moisture and vapor barrier, thereby preventing the decomposition of the adduct.
Controlled Manufacturing Environment: Processing the adduct in a controlled environment with low humidity and temperature can minimize its degradation during manufacturing. Techniques like spray drying under specific conditions have been shown to influence the solid-state nature and stability of sulfathiazole and its salts nih.gov.
Further research is necessary to systematically evaluate these and other stabilization strategies to develop a pharmaceutically viable formulation of the sulfathiazole-pyridine (1/1) adduct.
Control of Active Pharmaceutical Ingredient (API) Stoichiometry in Multicomponent Formulations
The precise control of the stoichiometric ratio between the API and the coformer is a fundamental aspect of developing multicomponent pharmaceutical formulations like the sulfathiazole-pyridine (1/1) adduct. The stoichiometry of a cocrystal can significantly influence its physicochemical properties, including solubility, stability, and bioavailability researchgate.netrsc.org.
Several methods can be employed to control the stoichiometry during the formation of the sulfathiazole-pyridine adduct:
Solution-Based Crystallization: In this method, sulfathiazole and pyridine are dissolved in a suitable solvent in the desired 1:1 molar ratio. The adduct is then crystallized by controlling parameters such as temperature, solvent evaporation rate, and the presence of anti-solvents. The selection of the solvent system is critical, as it can influence the solubility of both components and the kinetics of crystallization nih.gov.
Solid-State Grinding (Mechanochemistry): Grinding the solid reactants together, either neat or with a small amount of a liquid (liquid-assisted grinding), can induce the formation of the adduct. The stoichiometry can be controlled by the initial molar ratio of the reactants nih.govacs.org.
Reaction Cocrystallization: This technique is suitable when the cocrystal components have different solubilities. By manipulating the concentrations of the reactants, a supersaturated solution of the cocrystal can be generated, leading to its precipitation with the desired stoichiometry nih.gov.
The formation of the sulfathiazole-pyridine (1/1) adduct has been achieved through both solution crystallization from n-propanol-pyridine solutions and by a solid-gas reaction where solid sulfathiazole is exposed to pyridine vapor iucr.org. The latter method demonstrates an interesting way to achieve the desired stoichiometry by driving the reaction to completion through an excess of the volatile component.
Table 2: Methods for Controlling Stoichiometry in Sulfathiazole-Pyridine (1/1) Adduct Formation
| Method | Description | Key Parameters |
| Solution Crystallization | Dissolving sulfathiazole and pyridine in a 1:1 molar ratio and inducing crystallization. | Solvent, Temperature, Evaporation Rate |
| Solid-State Grinding | Grinding solid sulfathiazole and pyridine together in a 1:1 molar ratio. | Grinding time, Frequency, Liquid additive |
| Solid-Gas Reaction | Exposing solid sulfathiazole to pyridine vapor. | Pyridine vapor pressure, Temperature, Time |
Impact of Adduct Formation on the Solid-State Behavior of Sulfathiazole in Formulations
The formation of the 1:1 adduct with pyridine fundamentally alters the solid-state behavior of sulfathiazole. Sulfathiazole is a well-known polymorphic substance, existing in at least five different crystalline forms, each with distinct physicochemical properties figshare.comul.ie. The formation of the adduct introduces new polymorphic forms and changes the solid-state transformation pathways.
Two polymorphs of the sulfathiazole-pyridine (1/1) adduct have been identified: a tetragonal form and a monoclinic form iucr.orgresearchgate.net. These adduct polymorphs have different crystal packing and intermolecular interactions compared to any of the known polymorphs of pure sulfathiazole iucr.org. The pyridine molecule, by forming a hydrogen bond with the amino group of sulfathiazole, disrupts the hydrogen bonding network present in pure sulfathiazole crystals iucr.org.
A crucial aspect of the solid-state behavior of the adduct is its propensity to decompose upon exposure to air, losing pyridine and transforming back to sulfathiazole iucr.orgresearchgate.net. This transformation is a critical consideration for formulation development, as it can lead to changes in the physical and chemical properties of the drug product over time. The decomposition product is initially the metastable Form I of sulfathiazole, which eventually converts to the more stable Form III researchgate.net. This polymorphic transformation can affect the dissolution rate and bioavailability of the drug.
Furthermore, the formation of the adduct can be influenced by mechanical stress. Milling of sulfathiazole polymorphs has been shown to induce transformations, often leading to the formation of metastable forms or amorphous content figshare.comul.ieamazonaws.comresearchgate.net. It is conceivable that co-milling sulfathiazole with pyridine could directly lead to the formation of the adduct, but the mechanical energy could also influence the stability and potential amorphization of the resulting adduct.
Investigating Mechanisms of Bacterial Resistance to Sulfathiazole in the Context of Adducts
Bacterial resistance to sulfonamides, including sulfathiazole, is a significant clinical concern. The primary mechanism of action of sulfathiazole is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis. Resistance can arise through several mechanisms, including:
Mutations in the folP gene: This gene encodes for DHPS. Mutations can lead to an altered enzyme with reduced affinity for sulfonamides while maintaining its function with the natural substrate, p-aminobenzoic acid (PABA) nih.gov.
Acquisition of alternative folP genes: Bacteria can acquire plasmids carrying genes that encode for sulfonamide-resistant DHPS enzymes nih.gov.
Overproduction of PABA: An increased concentration of the natural substrate can outcompete the sulfonamide inhibitor.
Decreased drug permeability or increased efflux: Changes in the bacterial cell membrane can reduce the intracellular concentration of the drug.
Currently, there is no direct evidence in the reviewed literature to suggest that the formation of the sulfathiazole-pyridine (1/1) adduct would fundamentally alter these known mechanisms of bacterial resistance. The antibacterial activity of the adduct would still rely on the sulfathiazole molecule inhibiting the DHPS enzyme. Once the adduct dissolves and releases sulfathiazole, the same resistance mechanisms would likely be at play.
However, it is a topic worthy of investigation whether the pyridine component could have any secondary effects. For instance, it is a remote possibility that pyridine could influence the permeability of the bacterial cell membrane or the function of efflux pumps, potentially modulating the intracellular concentration of sulfathiazole. Furthermore, molecular modifications of the sulfathiazole scaffold itself are being explored to overcome resistance rsc.org. While the pyridine in the adduct is not covalently bound, its presence in the formulation could be studied for any synergistic or antagonistic effects on the antibacterial activity of sulfathiazole against resistant strains. Future studies could explore the minimum inhibitory concentrations (MICs) of the sulfathiazole-pyridine adduct against known sulfathiazole-resistant bacterial strains and compare them to the MICs of sulfathiazole alone.
Future Research Directions and Perspectives for Sulfathiazole Pyridine 1/1 Adducts
Exploration of Novel Co-formers for Tunable Adduct Properties
A primary avenue for future research lies in the systematic exploration of novel co-formers to create new multicomponent crystals with sulfathiazole (B1682510), thereby tuning its physicochemical properties. While pyridine (B92270) is a well-established co-former, a vast chemical space of other potential partners remains to be investigated. The goal is to move beyond serendipitous discovery towards a rational design of sulfathiazole adducts with tailored characteristics such as solubility, dissolution rate, stability, and mechanical properties.
Future investigations should focus on classes of co-formers that can form robust supramolecular synthons with the functional groups of sulfathiazole, namely the sulfonamide and the aromatic amine moieties. A study on various sulfa drugs, including sulfathiazole, successfully synthesized and characterized fifteen multicomponent crystals using twenty-five different co-formers, with 2-aminopyridine (B139424) and its derivatives being particularly successful. acs.org These co-formers established ring-based hydrogen bond motifs with the sulfa drugs. acs.org Another promising class of co-formers are carboxylic acids, which can form hydrogen bonds with either the sulfonamide or the aniline (B41778) group of sulfathiazole. acs.org
The exploration of ternary cocrystals, where a third component is introduced into the crystal lattice, offers another layer of complexity and opportunity for property modulation. For instance, research on a bifunctional sulfa drug has demonstrated the successful design of ternary cocrystals using pyridine amides and lactam co-formers, leading to the identification of reproducible heterosynthons. nih.govresearchgate.net This approach could be extended to the sulfathiazole-pyridine system to create more complex and potentially more functional solid forms.
Table 1: Potential Classes of Novel Co-formers for Sulfathiazole
| Co-former Class | Potential Interaction with Sulfathiazole | Desired Property Modification |
| Substituted Pyridines | Formation of N-H···N hydrogen bonds with varying strengths and geometries. | Fine-tuning of solubility and melting point. |
| Carboxylic Acids | Formation of O-H···N or N-H···O hydrogen bonds. | Enhancement of dissolution rate. |
| Amides and Lactams | Formation of N-H···O hydrogen bonds. | Improved stability and compaction properties. |
| Pyridine N-oxides | Strong N-H···O=N hydrogen bonding. | Creation of novel crystal packing arrangements. |
Advanced Microstructural Characterization of Adducts
The existence of polymorphism in the sulfathiazole-pyridine (1/1) adduct, with both monoclinic and tetragonal forms having been identified, underscores the need for advanced microstructural characterization. researchgate.net While conventional techniques like single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential for initial characterization, a deeper understanding of the adduct's microstructure is crucial for controlling its performance. acs.org
Future research should employ a battery of advanced analytical techniques to probe the nuances of the adduct's solid-state properties. For instance, solid-state nuclear magnetic resonance (ssNMR) spectroscopy can provide detailed information about the local chemical environments and intermolecular interactions within the crystal lattice, complementing the long-range order information from diffraction methods. Terahertz time-domain spectroscopy (THz-TDS) is another powerful tool for probing the low-frequency vibrational modes of the crystal lattice, which are sensitive to subtle changes in crystal packing and hydrogen bonding.
Furthermore, in-situ and real-time monitoring of phase transitions between the polymorphs of the sulfathiazole-pyridine adduct is a critical area for future investigation. researchgate.net Techniques such as variable-temperature PXRD and Raman spectroscopy can be used to study the kinetics and mechanisms of these transformations, providing insights into the relative stability of the different forms and the factors that govern their interconversion. High-resolution transmission electron microscopy has been used to study the microstructure of sulfathiazole crystals, revealing imperfections such as dislocations and lattice irregularities, a technique that could be applied to the adducts. nih.gov
High-Throughput Screening and Computational Design Approaches for Sulfathiazole-Pyridine Adducts
The traditional methods of cocrystal discovery are often labor-intensive and rely heavily on trial-and-error. High-throughput screening (HTS) and computational design approaches are set to revolutionize the discovery and development of new sulfathiazole-pyridine adducts and other multicomponent systems.
HTS techniques, such as automated liquid handling and slurry crystallization in multi-well plates, allow for the rapid screening of a large number of potential co-formers and crystallization conditions. nih.gov Jet dispensing technology is also being explored as a high-throughput method for the rapid screening and manufacturing of cocrystals. rsc.org These methods, coupled with rapid analytical techniques like PXRD and Raman spectroscopy, can significantly accelerate the identification of new solid forms of sulfathiazole.
In parallel, computational methods are becoming increasingly powerful in predicting the formation of cocrystals and their properties. Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to predict the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) and a co-former. rsc.org Density Functional Theory (DFT) calculations can be employed to investigate the energetics of different supramolecular synthons and predict the relative stability of different crystal structures. semanticscholar.orgresearchgate.net Molecular electrostatic potential (MEP) calculations can help in understanding the interaction sites and complementarity between sulfathiazole and potential co-formers. mdpi.com A quality by design (QbD) approach, combining computational screening with experimental HTS, presents a rational and efficient strategy for the design of new cocrystals. nih.govresearchgate.net
Table 2: Computational Tools for Sulfathiazole-Pyridine Adduct Research
| Computational Method | Application in Adduct Research |
| COSMO-RS | Prediction of cocrystal formation likelihood. |
| DFT | Calculation of interaction energies and relative stabilities of polymorphs. |
| MEP Analysis | Identification of potential hydrogen bonding sites and intermolecular interactions. |
| Molecular Dynamics (MD) | Simulation of crystal growth and phase transitions. |
| QSAR Models | Development of predictive models for cocrystal properties based on molecular descriptors. rsc.org |
Fundamental Studies on Adduct Formation Kinetics and Thermodynamics
A comprehensive understanding of the kinetics and thermodynamics of sulfathiazole-pyridine (1/1) adduct formation is essential for controlling the crystallization process and ensuring the desired solid form is consistently produced. While the thermodynamic stability of cocrystals is a key factor in their formation, kinetic factors can often lead to the isolation of metastable forms. researchgate.net The monoclinic polymorph of the sulfathiazole-pyridine adduct, for instance, is thought to be thermodynamically less stable than the tetragonal form but can be kinetically favored under certain conditions. researchgate.net
Future research should focus on quantifying the thermodynamic driving forces for adduct formation, such as the Gibbs free energy, enthalpy, and entropy of cocrystallization. acs.org This can be achieved through experimental techniques like solubility measurements and calorimetry. For example, the thermodynamic stability of a cocrystal can be assessed from the Gibbs energy of formation, which can be determined from the solubility of the cocrystal and its individual components. mdpi.com Calorimetric methods, such as DSC, can be used to directly determine the thermodynamics of cocrystal formation from the solid components. acs.org
Kinetic studies should aim to elucidate the mechanisms of nucleation and crystal growth of the sulfathiazole-pyridine adduct. In-situ monitoring techniques can be employed to follow the crystallization process in real-time, providing insights into the role of factors such as supersaturation, solvent, and impurities on the crystallization outcome. Understanding these fundamental aspects will enable the development of robust and scalable crystallization processes for the production of sulfathiazole-pyridine adducts with controlled properties. The formation of the adduct through a solid-gas reaction between solid sulfathiazole and pyridine vapor also presents an interesting avenue for kinetic studies. researchgate.net
Extending Crystal Engineering Principles to Other Sulfonamide-Pyridine Multicomponent Systems
The knowledge gained from studying the sulfathiazole-pyridine (1/1) adduct can serve as a valuable foundation for the broader exploration of other sulfonamide-pyridine multicomponent systems. The supramolecular synthons and crystal packing motifs observed in the sulfathiazole-pyridine adduct can be used as a guide for the design of new cocrystals with other sulfonamide-containing drugs.
A systematic investigation of the crystal structures of a series of sulfonamides with different pyridine derivatives would provide a deeper understanding of the factors that govern the formation and stability of these systems. acs.org This could lead to the development of a "supramolecular synthon hierarchy" for sulfonamide-pyridine interactions, which would be a powerful tool for the rational design of new cocrystals. bgu.ac.iliucr.org Studies on sulfadiazine (B1682646) with various pyridines have already revealed a variety of hydrogen-bond motifs and the interesting role of tautomerism in accommodating different co-formers. psu.edu
Furthermore, the principles of crystal engineering can be applied to design multicomponent systems with more than two components, such as ternary or even quaternary cocrystals. nih.govresearchgate.net The introduction of additional components can lead to the formation of more complex and potentially more functional materials. By systematically studying a range of sulfonamide-pyridine systems, it will be possible to develop a comprehensive understanding of the crystal engineering principles that govern their formation and to unlock their full potential in areas such as pharmaceuticals, materials science, and electronics.
Q & A
What are the key physicochemical properties of Sulfathiazole-pyridine (1/1) that influence its stability in pharmaceutical formulations?
Basic
To assess stability, researchers must characterize properties such as melting point, hygroscopicity, and pH-dependent solubility. Techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can confirm polymorphic forms, while accelerated stability studies under varying humidity/temperature conditions are critical . Standardized protocols from pharmacopeial guidelines (e.g., USP) should be followed for reproducibility .
How can researchers design experiments to elucidate the molecular interaction mechanisms between Sulfathiazole and pyridine moieties in the 1:1 complex?
Advanced
Employ a combination of spectroscopic methods (e.g., FTIR for hydrogen bonding, NMR for proton exchange dynamics) and computational modeling (DFT calculations or molecular dynamics simulations). Pair these with single-crystal XRD to validate spatial arrangements. Experimental variables like solvent polarity and stoichiometric ratios must be systematically controlled to isolate interaction pathways .
What validated analytical methods are recommended for quantifying Sulfathiazole-pyridine (1/1) in biological matrices?
Basic
High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS offers high specificity and sensitivity. Validate methods per ICH guidelines, including parameters like linearity (1–50 µg/mL), recovery rates (>90%), and matrix effect assessments. Internal standards (e.g., deuterated analogs) improve accuracy in complex matrices .
What strategies can resolve contradictory data regarding the pH-dependent solubility profiles of Sulfathiazole-pyridine (1/1) across different studies?
Advanced
Conduct comparative solubility studies using standardized buffers (pH 1.2–7.4) and control ionic strength. Apply the FINER framework to evaluate study feasibility and relevance: ensure identical temperature (25°C ± 0.5), agitation rates, and saturation times. Meta-analyses of existing data can identify methodological inconsistencies (e.g., particle size variations) .
What are the critical parameters to control during the crystallization of Sulfathiazole-pyridine (1/1) to ensure polymorphic purity?
Basic
Key factors include solvent choice (e.g., ethanol vs. acetone), cooling rates (0.1–1°C/min), and supersaturation levels. Monitor nucleation kinetics via in-situ Raman spectroscopy. Use seeding techniques with characterized crystals to direct polymorph formation. Post-crystallization analysis with XRD and DSC confirms phase purity .
How can in silico modeling be integrated with experimental data to predict the co-crystal formation energetics of Sulfathiazole-pyridine (1/1)?
Advanced
Combine quantum mechanical calculations (e.g., COSMO-RS for solubility predictions) with experimental solubility data to validate models. Machine learning algorithms trained on existing co-crystal datasets can predict binding affinities. Cross-validate results using isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) .
What quality control protocols are essential for verifying the stoichiometric ratio in Sulfathiazole-pyridine (1/1) batch synthesis?
Basic
Use elemental analysis (CHNS) to confirm C/N/S ratios and ¹H-NMR for proton integration of aromatic peaks. Pair with gravimetric analysis during co-crystallization. USP guidelines recommend acceptance criteria of ±2% deviation from the 1:1 ratio .
What advanced spectroscopic techniques provide conclusive evidence of charge-transfer interactions in the Sulfathiazole-pyridine complex?
Advanced
Solid-state NMR can detect π-π stacking via chemical shift perturbations, while X-ray photoelectron spectroscopy (XPS) identifies charge density changes. Time-resolved fluorescence quenching studies quantify excited-state interactions. Correlate findings with Hirshfeld surface analysis from XRD data .
How should researchers optimize dissolution testing protocols for Sulfathiazole-pyridine (1/1) to account for its biphasic release characteristics?
Basic
Use USP Apparatus II (paddle) with surfactants (e.g., 0.1% SDS) to mimic intestinal conditions. Sampling intervals must capture both rapid initial release (0–30 min) and delayed phases (2–8 hrs). Non-sink conditions may require flow-through cells (Apparatus IV) to maintain sink state .
What mechanistic studies are required to differentiate between π-π stacking and hydrogen bonding dominance in stabilizing the Sulfathiazole-pyridine co-crystal lattice?
Advanced
Perform variable-temperature XRD to assess thermal expansion coefficients, which differ between π-π and H-bonded systems. IR spectroscopy under controlled humidity quantifies H-bond stability. Computational energy decomposition analysis (EDA) can isolate contribution percentages of each interaction type .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
